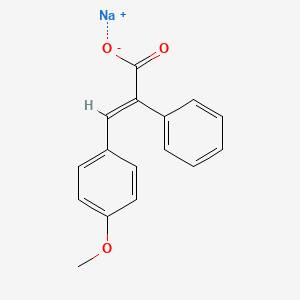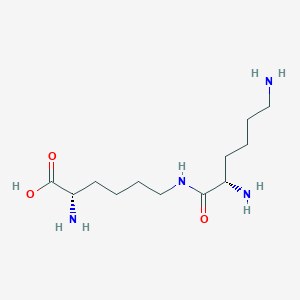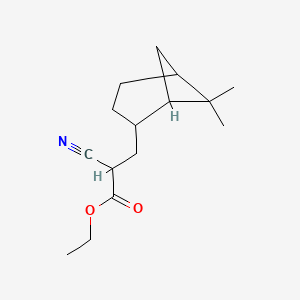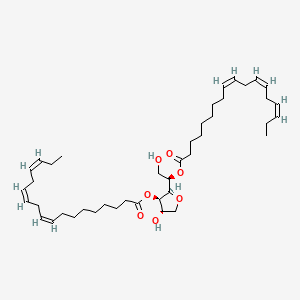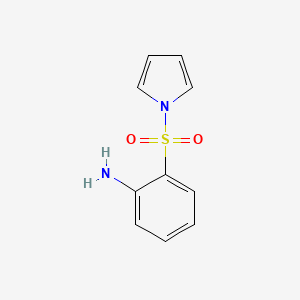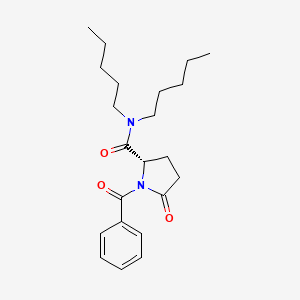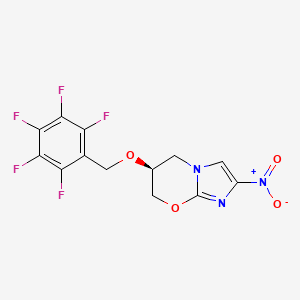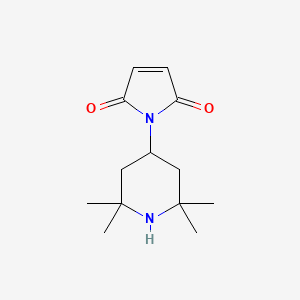
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride is a chemical compound with the molecular formula C17H20ClN3.2HCl and a molecular weight of 374.7 g/mol. This compound is known for its unique structure, which includes a carbazole core substituted with amino, chloro, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Substitution Reactions:
Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.
Final Assembly: The propylamine side chain is attached through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride can be compared with other similar compounds, such as:
- 3-Amino-6-bromoquinoline dihydrochloride
- 3-Amino-6-fluoroquinoline dihydrochloride
- 3-Amino-8-bromoquinoline dihydrochloride
- 3-Amino-6-chloro-pyridine-2-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
56244-06-5 |
|---|---|
Formule moléculaire |
C17H22Cl3N3 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
6-chloro-9-[3-(dimethylamino)propyl]carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |
Clé InChI |
TVQDBVLOXYALOE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






